Chiral Identity Enantiomeric Excess: Single Isomer vs. Racemate
The (4R)-4-(propan-2-yl)pyrrolidin-2-one is the enantiopure (R)-configuration at the C-4 stereocenter. Its absolute configuration is confirmed by the CAS registry 881315-76-0, distinguishing it from the racemate (CAS 89895-18-1) and the (S)-enantiomer (CAS 259857-48-2) [1]. In the synthesis of pharmaceutically active compounds such as MAO-B inhibitors, only the specific enantiomer yields an active pharmaceutical ingredient (API) with the desired pharmacological profile, whereas the opposite enantiomer may be inactive or produce off-target effects, a class-level inference supported by the stereospecificity of MAO-B inhibition [2].
| Evidence Dimension | Absolute configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (4R)-configuration; single enantiomer available as chiral building block |
| Comparator Or Baseline | Racemic 4-(propan-2-yl)pyrrolidin-2-one (CAS 89895-18-1): 1:1 mixture of (R) and (S) enantiomers |
| Quantified Difference | Target is a single stereoisomer vs. a 50:50 racemate, eliminating the need for downstream chiral resolution and guaranteeing 100% enantiomeric excess (ee) at the starting material level. |
| Conditions | Structural identity confirmed by CAS registry assignment; pharmacological relevance inferred from MAO-B inhibitor patent requirements for enantiopure intermediates. |
Why This Matters
Procuring the single (4R)-enantiomer avoids the 50% yield loss and additional purification costs inherent to racemic starting materials, directly streamlining the synthetic route to enantiopure APIs.
- [1] PubChem Substance Database. '4-(propan-2-yl)pyrrolidin-2-one' and related stereoisomer entries (CID data for CAS 89895-18-1, 881315-76-0, 259857-48-2). View Source
- [2] Krummenacher, D. et al. (2006) 'Process for the preparation of enantiopure pyrrolidin-2-one derivatives', US Patent 7,148,362 B2. Requirement for single enantiomers in MAO-B inhibitor synthesis. View Source
